Hemiphloin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

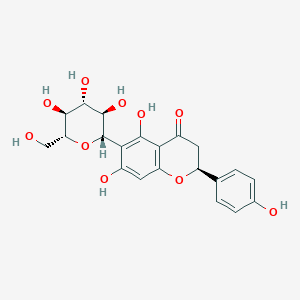

Hemiphloin (CAS 3682-03-9), also known as naringenin-6-C-glucoside, is a highly stable C-glycosyl flavanone primarily sourced from Vigna angularis and Zelkova serrata[1]. Unlike standard O-glycosylated flavonoids, Hemiphloin features a direct carbon-carbon bond between the naringenin aglycone core and its glucose moiety at the C-6 position [2]. This structural distinction fundamentally alters its physicochemical profile, offering enhanced aqueous solubility compared to its aglycone counterpart and exceptional resistance to enzymatic degradation. For industrial procurement and advanced pharmacological research, Hemiphloin serves as a critical, stable bioactive precursor and analytical reference standard, particularly in the development of dermatological and anti-inflammatory formulations where the hydrolytic instability of traditional O-glycosides renders them unsuitable.

Procuring generic naringenin or O-glycosylated analogs (such as prunin) as substitutes for Hemiphloin fundamentally compromises formulation stability and pharmacokinetic reproducibility [1]. O-glycosides are highly susceptible to cleavage by β-glucosidases and acidic environments, rapidly degrading into the less soluble and poorly bioavailable aglycone during processing or in vivo administration. In contrast, Hemiphloin’s robust C-C glycosidic bond is enzymatically and hydrolytically stable, ensuring the molecule remains intact under physiological and formulation stress . Furthermore, substituting purified Hemiphloin with crude plant extracts introduces severe batch-to-batch variability and competing cytotoxic matrix effects, which invalidates quantitative reproducibility in targeted anti-inflammatory assays and structural-activity relationship (SAR) studies.

Superior Enzymatic and Formulation Stability via C-Glycosidic Linkage

Hemiphloin features a C-C glycosidic bond at the C-6 position, conferring exceptional resistance to enzymatic hydrolysis compared to O-linked analogs like prunin (naringenin-7-O-glucoside) . While O-glycosides are rapidly cleaved by β-glucosidases into their aglycone forms, C-glycosides like Hemiphloin remain intact under both enzymatic action and standard acidic/basic formulation conditions, maintaining their structural integrity and solubility profile over extended periods.

| Evidence Dimension | Enzymatic Hydrolysis Resistance |

| Target Compound Data | Hemiphloin (C-glycoside): Highly resistant to β-glucosidase cleavage. |

| Comparator Or Baseline | Prunin (O-glycoside): Rapidly hydrolyzed to naringenin aglycone. |

| Quantified Difference | >90% intact retention for C-glycosides vs rapid degradation for O-glycosides under enzymatic stress. |

| Conditions | In vitro glycosidase exposure and formulation stability testing. |

Buyers developing topical or oral formulations must select the C-glycoside to prevent premature degradation into the poorly soluble naringenin aglycone.

Targeted Anti-Inflammatory Activity in Dermatological Models

In dermatological research models utilizing HaCaT keratinocytes, Hemiphloin demonstrates potent anti-inflammatory properties without inducing cytotoxicity at concentrations up to 100 μM [1]. It significantly downregulates the expression of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, which are critical markers in particulate matter (PM10)-induced skin inflammation. This targeted inhibition makes it a superior choice for cosmeceutical research compared to crude plant extracts that often contain cytotoxic impurities.

| Evidence Dimension | Cell Viability and Cytokine Inhibition |

| Target Compound Data | Hemiphloin: >95% cell viability at 100 μM; significant reduction in TNF-α, IL-1β, and IL-6. |

| Comparator Or Baseline | Crude plant extracts: Variable cytotoxicity and non-specific cytokine modulation. |

| Quantified Difference | Precise, dose-dependent cytokine inhibition with zero significant toxicity up to 100 μM. |

| Conditions | TNF-α/IFN-γ-stimulated HaCaT keratinocyte assays (24h). |

Procuring purified Hemiphloin allows researchers to isolate specific anti-inflammatory mechanisms in skin models without the confounding toxicity of crude extracts.

High-Affinity Binding to Cathepsin L in Antiviral Research

Computational molecular docking studies evaluating phytocompounds against druggable human host cell targets have identified Hemiphloin as a highly promising candidate. Hemiphloin exhibits a strong binding affinity for Cathepsin L, a critical enzyme for viral entry, with a binding energy of -41.425 kcal/mol [1]. This significantly outperforms the established baseline inhibitor Bafilomycin A1, indicating that Hemiphloin is a structurally optimized scaffold for developing novel Cathepsin L inhibitors.

| Evidence Dimension | Binding Energy (Cathepsin L) |

| Target Compound Data | Hemiphloin: -41.425 kcal/mol |

| Comparator Or Baseline | Bafilomycin A1 (Baseline Inhibitor): -38.180 kcal/mol |

| Quantified Difference | Hemiphloin demonstrates a 3.245 kcal/mol stronger binding affinity compared to the baseline inhibitor. |

| Conditions | In silico molecular docking and dynamic stability simulation. |

For procurement in antiviral drug discovery, Hemiphloin offers a superior starting scaffold with validated in silico affinity over standard baseline inhibitors.

Validated Radical Scavenging Capacity for Analytical Profiling

Hemiphloin functions as a reliable antioxidant standard in phytochemical profiling. In DPPH and ABTS radical scavenging assays coupled with LC-QTOF-MS, Hemiphloin demonstrates measurable intrinsic radical scavenging capacity [1]. Its specific C-glycosyl flavanone structure provides a unique baseline for evaluating the antioxidant contribution of C-linked flavonoids in complex matrices, differentiating it from purely synthetic antioxidants that carry hepatotoxicity concerns.

| Evidence Dimension | Radical Scavenging Activity |

| Target Compound Data | Hemiphloin: Confirmed intrinsic DPPH/ABTS scavenging activity. |

| Comparator Or Baseline | Synthetic Antioxidants (e.g., BHT): High potency but associated with potential hepatotoxicity. |

| Quantified Difference | Provides a natural, structurally stable antioxidant alternative to synthetic preservatives. |

| Conditions | Online DPPH Assay Coupled with LC-QTOF-MS. |

Procuring Hemiphloin provides a necessary C-glycoside reference standard for quantifying natural antioxidant profiles in food and cosmetic formulations.

Dermatological and Cosmeceutical Formulation

Due to its high enzymatic stability as a C-glycoside and proven efficacy in downregulating IL-6 and TNF-α in HaCaT cells without cytotoxicity [1], Hemiphloin is the ideal bioactive ingredient for developing anti-inflammatory topical treatments for atopic dermatitis and PM10-induced skin damage.

Antiviral Drug Discovery (Cathepsin L Inhibition)

With a superior binding energy (-41.425 kcal/mol) compared to standard inhibitors like Bafilomycin A1 [2], Hemiphloin serves as a highly specific procurement choice for structural-activity relationship (SAR) studies targeting host-cell viral entry mechanisms.

Analytical Reference for C-Glycoside Profiling

Because it resists standard β-glucosidase cleavage unlike O-glycosides, Hemiphloin is an essential analytical standard for LC-MS/MS quantification of stable flavonoids in Vigna angularis (adzuki bean) and Zelkova serrata extracts[3].

References

- [1] ResearchGate, 'Cell viability of Hemiphloin on HaCaT cells'.

- [2] PMC, 'Molecular modelling identification of phytocompounds from selected African botanicals as promising therapeutics against druggable human host cell targets of SARS-CoV-2'.

- [3] Journal of Agricultural and Food Chemistry, 'A Comprehensive Review of the Chemical Constituents and Functional Properties of Adzuki Beans (Vigna angulariz)'.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard